3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
Description
Properties
CAS No. |
6289-21-0 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15) |
InChI Key |
RBYVZCVTOHVIAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Alcohol with Isocyanate
- The direct reaction between 3-methylbutan-2-ol and 3-chlorophenyl isocyanate is the most common and classical method.
- Typically, the reaction is carried out in an inert solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures.
- The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, forming the carbamate bond.
- This method is advantageous due to its simplicity and high selectivity.
Solvent Effects
The choice of solvent significantly influences the yield of carbamate formation in the zinc chloride-catalyzed method:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 30 | 12 | 86 |
| Benzene | 30 | 16 | 76 |
| Xylene | 30 | 13 | 55 |
| Dichloromethane | 30 | 18 | 43 |
| Tetrahydrofuran | 30 | 15 | 70 |
| Ethyl acetate | 30 | 14 | 59 |
| 1,4-Dioxane | 30 | 24 | N/A |
| Dimethyl sulfoxide | 30 | 24 | N/A |
| Dimethylformamide | 30 | 24 | N/A |
| Acetonitrile | 30 | 16 | 56 |
Table 2: Solvent Effects on Carbamate Yield
Toluene was identified as the optimal solvent for this reaction, providing the highest yield.
Mechanistic Insights
- Zinc chloride coordinates to the carbamoyl chloride, increasing the electrophilicity of the carbonyl carbon.
- The alcohol nucleophile attacks this activated intermediate, displacing chloride and forming the carbamate.
- The catalyst also stabilizes the transition state, lowering activation energy.
- This catalytic system avoids harsh conditions and minimizes side reactions, making it suitable for sensitive substrates.
Summary of Preparation Methods
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis represents a key degradation pathway for this carbamate, with kinetics heavily dependent on pH and temperature.
Table 1: Hydrolysis Conditions and Products
In basic media, hydroxide ions attack the carbonyl carbon, cleaving the carbamate bond to release 3-chloroaniline and 3-methylbutan-2-ol. Acidic hydrolysis follows a similar pathway but proceeds more slowly due to reduced nucleophilicity of water.
Oxidation Reactions
Oxidative transformations modify both the carbamate backbone and aromatic ring.
Table 2: Oxidation Pathways
| Target Site | Oxidizing Agent | Products | Conditions | Reference |
|---|---|---|---|---|
| Carbamate chain | KMnO₄ (acidic) | 3-Methylbutan-2-one, CO₂ | H₂SO₄, 80°C | |
| Aromatic ring | CrO₃ (H₃O⁺) | 3-Chlorobenzoic acid | Acetic acid, reflux |
Strong oxidizers like KMnO₄ degrade the carbamate to a ketone (3-methylbutan-2-one) and CO₂, while chromium-based reagents functionalize the aromatic ring to yield carboxylic acids.
Substitution Reactions
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution under forcing conditions.
Table 3: Substitution Reactions
| Nucleophile | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| Ammonia | NH₃ (aq), Cu catalyst | 3-Aminophenyl carbamate | 150°C, 24 h | |
| Sodium thiolate | NaSH, DMF | 3-Mercaptophenyl carbamate | 100°C, 12 h |
The electron-withdrawing carbamate group meta to chlorine slightly activates the ring for substitution, though harsh conditions (elevated temperatures, catalysts) remain necessary .
Reduction Reactions
Reductive pathways convert the carbamate into amine derivatives.
Table 4: Reduction Outcomes
| Reducing Agent | Solvent | Product | Mechanism | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | 3-Methylbutan-2-amine | Carbonyl → methylene | |
| NaBH₄ | MeOH | Partial reduction to alcohol | Selective deoxygenation |
LiAlH₄ reduces the carbamate to 3-methylbutan-2-amine via cleavage of the carbonyl group, while NaBH₄ achieves partial reduction without full bond scission.
Me
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis : The compound is synthesized through the reaction of 3-chlorophenyl isocyanate with 3-methylbutan-2-ol. This reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as:Chemical Properties :
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.71 g/mol
- CAS Number : 6289-21-0
- IUPAC Name : 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
Scientific Research Applications
-
Organic Chemistry :
- Reagent in Synthesis : The compound serves as a reagent for synthesizing various carbamate derivatives, which are crucial in organic synthesis for developing new pharmaceuticals and agrochemicals.
-
Biological Studies :
- Enzyme Interaction : Research indicates that this compound can inhibit specific enzymes by binding to their active sites, potentially disrupting metabolic pathways. This property makes it a candidate for studying enzyme inhibition mechanisms in cellular processes.
-
Pharmaceutical Research :
- Active Ingredient Exploration : Ongoing studies are exploring its potential as a pharmaceutical intermediate or active ingredient due to its biological activity against certain targets.
Industrial Applications
- Agrochemicals :
- The compound is utilized in producing herbicides and insecticides, leveraging its ability to interfere with biological pathways in pests. This application is essential for developing effective pest control agents.
Case Study 1: Enzyme Inhibition Mechanism
A study investigated the enzyme inhibition properties of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate on a specific metabolic enzyme involved in pest metabolism. The results showed that the compound effectively inhibited the enzyme's activity, leading to reduced pest viability.
Case Study 2: Synthesis of Carbamate Derivatives
In an organic synthesis project, researchers used 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate as a starting material to produce novel carbamate derivatives. These derivatives were tested for their biological activities, demonstrating varied effects on different biological targets.
Mechanism of Action
The mechanism of action of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell division.
Comparison with Similar Compounds
Chlorpropham (Isopropyl N-(3-Chlorophenyl)Carbamate, CIPC)
- Structure : Features an isopropyl group (C3H7) attached to the carbamate.
- Applications : Primarily used as a potato sprout inhibitor. Application rates of 0.3 g/kg effectively suppress sprouting during storage while maintaining tuber quality .
- Toxicity : Induces mitochondrial dysfunction in rat hepatocytes (IC50 = 12.5 μM) and disrupts microtubule organization in plant cells, leading to mitotic errors .
- Regulatory Status : EPA-established tolerances for residues in potatoes (30 mg/kg), with metabolites monitored for safety .
Methyl N-(3-Chlorophenyl)Carbamate
- Structure : Methyl group (CH3) as the alkyl substituent.
- Properties : Lower molecular weight (185.61 g/mol) compared to chlorpropham (213.67 g/mol), resulting in higher aqueous solubility.
- Applications: Limited agricultural use; primarily a laboratory reagent. Its smaller alkyl chain reduces lipophilicity and environmental persistence .
Tert-Butyl N-(3-Chlorophenyl)Carbamate
- Structure : Bulky tert-butyl group (C4H9).
- NMR data (1H and 13C) confirm structural stability .
3-Tolyl-N-Methylcarbamate
- Structure : 3-Methylphenyl (tolyl) group instead of 3-chlorophenyl.
- Applications : Insecticidal activity via acetylcholinesterase inhibition. The electron-donating methyl group reduces electrophilicity compared to the electron-withdrawing chlorine in chlorpropham, altering target specificity .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Alkyl Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 3-Methylbutan-2-yl N-(3-ClPh)Carbamate | 3-Methylbutan-2-yl | 241.72 (estimated) | Hypothetical herbicide |
| Chlorpropham (CIPC) | Isopropyl | 213.67 | Sprout inhibition |
| Methyl N-(3-ClPh)Carbamate | Methyl | 185.61 | Laboratory reagent |
| 3-Tolyl-N-Methylcarbamate | Methyl | 165.19 | Insecticide |
Table 2: Toxicological and Regulatory Profiles
Key Research Findings and Gaps
- Chlorpropham Dominance : Chlorpropham remains the most studied analog due to its agricultural utility. Its mechanism of microtubule disruption is well-characterized , but mitochondrial toxicity raises concerns for chronic exposure .
- Alkyl Chain Impact: Branching in the alkyl group (e.g., 3-methylbutan-2-yl vs.
- Metabolic Pathways : Chlorpropham metabolites like 4'-hydroxychlorpropham-O-sulfonic acid are monitored for residue compliance . Analogous metabolites for the target compound would require identification.
Biological Activity
3-methylbutan-2-yl N-(3-chlorophenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 3-chlorophenyl isocyanate with 3-methylbutan-2-ol, leading to a structure that may interact with various biological targets, particularly enzymes involved in metabolic pathways.
The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate involves controlled reaction conditions to ensure high yield and purity. The general reaction can be represented as follows:
In industrial settings, the production may include purification steps such as recrystallization or distillation to achieve the desired product quality.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal metabolic pathways, potentially leading to various physiological effects. The compound has been noted for its interactions with enzymes involved in carbohydrate, fat, and protein metabolism, which could have implications for metabolic diseases .
Enzyme Inhibition
Research indicates that carbamate compounds, including 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate, can impair enzymatic pathways critical for metabolism. Studies have shown that exposure to carbamates can lead to elevated serum glucose levels due to the disruption of insulin signaling and glycogenolysis .
Case Studies
- Animal Studies : In repeated exposure studies, animals treated with carbamates exhibited significant increases in blood glucose levels, indicating a potential link between carbamate exposure and metabolic dysregulation .
- Clinical Observations : Clinical studies have reported that exposure to similar compounds during pregnancy increased the risk of gestational diabetes mellitus (GDM), suggesting a need for further investigation into the metabolic effects of carbamates in humans .
Comparative Analysis of Biological Effects
The following table summarizes key findings from various studies on the biological effects of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate and related compounds:
Potential Applications
Given its biological activity, 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate may have applications in:
Q & A
Advanced Research Question
- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or cytochrome P450 inhibition, common targets for carbamates .
- Molecular docking : Simulate interactions with proteins (e.g., inflammatory mediators) using software like AutoDock .
- Cellular uptake studies : Use fluorescence tagging to track intracellular distribution in mammalian or plant cells .
What spectroscopic techniques are essential for characterizing this compound’s structure?
Basic Research Question
- NMR spectroscopy : H and C NMR confirm the carbamate linkage and substituent positions (e.g., 3-chlorophenyl group) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
What methodologies assess the environmental impact of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate?
Advanced Research Question
- Ecotoxicity assays : Test acute toxicity in Daphnia magna or algal species to estimate LC values .
- Degradation studies : Monitor hydrolysis rates under varying pH and UV exposure to predict persistence .
- Soil adsorption experiments : Measure log values to evaluate mobility in agricultural settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
